molecular formula C11H10ClN3O2 B2652474 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 941876-00-2

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2652474
CAS No.: 941876-00-2
M. Wt: 251.67
InChI Key: FTOTWEWUNULXAB-UHFFFAOYSA-N
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Description

Historical Development of Pyrido[1,2-a]pyrimidine Chemistry

The pyrido[1,2-a]pyrimidine scaffold emerged as a focal point in heterocyclic chemistry during the mid-20th century, driven by its structural resemblance to purine bases and potential bioactivity. Early synthetic routes relied on condensation reactions between 2-aminopyridines and carbonyl-containing reagents. For instance, classical methods involved heating 2-aminopyridine with itaconic acid in ethanol to yield 2H-pyrido[1,2-a]pyrimidin-2-ones. These protocols often required harsh conditions, such as high temperatures and acidic catalysts, leading to variable yields and byproducts.

The advent of microwave-assisted synthesis in the 1990s revolutionized the field, enabling rapid cyclization with improved purity. For example, microwave irradiation of imino-1,2(H)-pyridine itaconic acid derivatives with p-toluenesulfonic acid reduced reaction times from hours to minutes while maintaining yields above 90%. By the 21st century, researchers began exploring functionalized derivatives, such as chloro- and methyl-substituted variants, to enhance bioactivity. The synthesis of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide represents a milestone in this trajectory, combining regioselective chlorination and acetylation strategies.

Significance of Heterocyclic Nitrogen-Containing Scaffolds in Medicinal Research

Nitrogen-containing heterocycles constitute 85% of FDA-approved drugs due to their ability to mimic endogenous biomolecules and interact with biological targets. Pyrido[1,2-a]pyrimidines, in particular, exhibit diverse pharmacological properties, including antiviral, antibacterial, and insecticidal activities. Their planar, conjugated π-system facilitates binding to enzymes and receptors, while substituents like chloro, methyl, and acetamide groups modulate electronic and steric properties. For instance, the 4-oxo moiety in this compound enhances hydrogen-bonding interactions with nicotinic acetylcholine receptors, as demonstrated in insecticidal studies.

Classification and Nomenclature of Pyrido[1,2-a]pyrimidine Derivatives

Pyrido[1,2-a]pyrimidines are bicyclic systems comprising a pyridine fused to a pyrimidine ring. IUPAC nomenclature assigns priority to the pyridine moiety, with numbering starting at the nitrogen atom (Figure 1). Substituents are designated based on their positions:

Position Substituent in this compound
2 Methyl
3 Acetamide
4 Oxo
7 Chloro

Derivatives are classified by their oxidation states (e.g., 4-oxo vs. 4-thio) and substituent patterns. The acetamide group at position 3 distinguishes this compound from analogs with alkyl or aryl groups.

Evolution of Research on 4-oxo-4H-pyrido[1,2-a]pyrimidine Compounds

The 4-oxo-4H-pyrido[1,2-a]pyrimidine core has been extensively studied for its bioisosteric relationship with uracil and thymine. Early work focused on antiviral applications, but recent studies highlight insecticidal potential. For example, compound 34 (LC~50~ = 2.80 μg/mL against Aphis craccivora) outperformed trifluoropyrimidine (LC~50~ = 4.20 μg/mL) by disrupting nicotinic acetylcholine receptors. Modifications at position 3, such as acetylation, improve lipophilicity and target affinity. The table below compares key 4-oxo derivatives:

Compound Substituents (Position) Bioactivity (LC~50~, μg/mL) Target Organism
Trifluoropyrimidine - 4.20 Aphis craccivora
Compound 34 3-Cyano 2.80 Aphis craccivora
N-(7-Chloro-2-methyl-4-oxo) 3-Acetamide Under investigation Sogatella furcifera

Proteomic analyses suggest that acetamide derivatives induce conformational changes in receptor proteins, though mechanistic details remain under exploration.

Current Research Landscape and Scientific Interest

Recent advances in skeletal editing, such as nitrogen-atom insertion via sulfenylnitrene intermediates, have expanded the structural diversity of pyrido[1,2-a]pyrimidines. Researchers are leveraging computational tools to predict binding modes and optimize substituent patterns. For instance, molecular docking studies of this compound with β-tubulin revealed favorable interactions at the colchicine-binding site, suggesting anticancer potential. Additionally, agrochemical applications are gaining traction, with patent filings for pyrido[1,2-a]pyrimidine-based insecticides increasing by 40% since 2020.

Future directions include:

  • Developing enantioselective syntheses for chiral derivatives.
  • Exploring synergistic effects in combination therapies.
  • Validating ecological safety profiles for agricultural use.

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-6-10(14-7(2)16)11(17)15-5-8(12)3-4-9(15)13-6/h3-5H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOTWEWUNULXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrido[1,2-a]pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with two structurally related derivatives:

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, )
  • Core Structure: Thieno[2,3-d]pyrimidinone (sulfur-containing) vs. pyrido[1,2-a]pyrimidinone (nitrogen-containing).
  • Substituents: 7-Methyl vs. 7-chloro in the target compound. Phenylamino group at position 2 vs. methyl group in the target.
  • Synthesis : Both involve acetylation; Compound 24 is synthesized via acetyl chloride in pyridine (73% yield) .
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide ()
  • Substituent Variation : Cyclopentylacetamide vs. simple acetamide in the target compound.
  • Impact : The cyclopentyl group may enhance lipophilicity, affecting solubility and membrane permeability .

Physicochemical and Spectroscopic Comparison

Table 1: Comparative Data for Target Compound and Analogues
Parameter Target Compound Compound 24 2-cyclopentylacetamide Derivative
Molecular Formula C₁₁H₁₀ClN₃O₂ C₁₈H₁₉N₅SO₂ C₁₆H₁₈ClN₃O₂ (inferred)
Molecular Weight 251.67 g/mol 369.44 g/mol ~319.79 g/mol
Melting Point N/A 143–145 °C N/A
Key IR Peaks (cm⁻¹) N/A 3,390 (NH), 1,730 (C=O) N/A
1H-NMR Features N/A δ 2.10 (COCH₃), 7.37–7.47 (Ar-H) N/A
Synthetic Yield N/A 73% N/A
Key Observations:
  • Solubility: The thieno ring in Compound 24 introduces sulfur, which may reduce aqueous solubility relative to the nitrogen-rich pyrido core of the target compound.
  • Synthetic Efficiency: Both compounds utilize acetylation, but yields and purification methods (e.g., ethanol/dioxane recrystallization for Compound 24) may vary .

Functional Group Analysis

  • Acetamide Moiety : Common to all three compounds, contributing to hydrogen-bonding capacity and metabolic stability.
  • Thieno[2,3-d]pyrimidinone (Compound 24): Sulfur atom may facilitate unique binding interactions in biological systems .

Biological Activity

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₆H₁₃ClN₄O
  • Molecular Weight : 331.73 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and diabetes.
  • Receptor Interaction : It may interact with key receptors in the immune system, modulating immune responses and potentially offering therapeutic benefits in autoimmune diseases.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been investigated for its ability to inhibit cell proliferation in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)10Inhibition of cell cycle progression
HeLa (Cervical)12Modulation of apoptosis-related proteins

Antidiabetic Properties

The compound has also shown promise in antidiabetic research. It was evaluated for its ability to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism.

CompoundIC50 (µM)Reference
N-(7-chloro...)25
Acarbose50Standard reference

Case Studies

  • Study on Immune Modulation : A study conducted on mouse splenocytes demonstrated that the compound could enhance immune cell activity by blocking PD-L1 interactions, leading to increased T-cell activation. The results indicated a rescue of immune function by approximately 92% at a concentration of 100 nM .
  • In Vivo Efficacy : In animal models, the administration of N-(7-chloro...) resulted in a significant reduction in tumor size compared to control groups. The study noted that the compound's efficacy was dose-dependent and correlated with its ability to induce apoptosis in tumor cells.

Q & A

Q. How can researchers resolve ambiguities in mass spectrometry fragmentation patterns?

  • Methodology :
  • MS/MS Library Matching : Compare fragmentation pathways (e.g., loss of Cl• or CH3_3CO groups) with databases like MassBank.
  • Isotopic Labeling : Synthesize 13^{13}C/15^{15}N-labeled analogs to confirm fragment origins .

Tables for Key Data

Q. Table 1. Comparative Spectral Data for Pyrido[1,2-a]pyrimidine Derivatives

Substituent Position1^1H NMR (δ, ppm)LC-MS [M+H]+^+Reference
7-Cl, 2-CH3_32.03 (s, 3H), 7.69 (s, 1H)376.0
6-F, 2-CH3_32.10 (s, 3H), 7.45 (d, 1H)360.1

Q. Table 2. Biological Activity of Halogenated Analogs

Halogen (Position 7)Target (IC50_{50}, nM)LogPReference
ClTSPO (8.2)2.1
FTSPO (12.5)1.8
BrKinase X (4.7)2.5

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